2-(4-Imidazol-1-ylphenyl)ethanamine
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(4-imidazol-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H13N3/c12-6-5-10-1-3-11(4-2-10)14-8-7-13-9-14/h1-4,7-9H,5-6,12H2 |
InChI Key |
SVYXUECJQYOEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazole Ring
The imidazole ring can be prepared by:
Cyclization reactions involving ketones and amines : For example, acetophenone and organic amines can be reacted in the presence of ammonium iodide and potassium persulfate (K2S2O8) in dimethyl sulfoxide (DMSO) solvent under heating (140 °C, 1 hour) to form substituted imidazoles. The reaction mechanism involves iodination of acetophenone, oxidation to benzoylformaldehyde, imine formation with amines, and cyclization to the imidazole ring.
Van Leusen imidazole synthesis : This involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines, providing an efficient route to imidazole rings.
Nickel-catalyzed cyclization of amido-nitriles : This method involves addition to nitriles, proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring.
Formation of the Phenyl-Imidazole Moiety
The imidazole ring is commonly introduced onto the para-position of a phenyl ring via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
In some methods, the starting material is a 4-halophenyl derivative, which reacts with imidazole under reflux in polar aprotic solvents (e.g., dioxane) with bases such as potassium carbonate to form the 4-(1H-imidazol-1-yl)phenyl intermediate.
Attachment of the Ethanamine Group
The ethanamine side chain can be introduced by reduction of a corresponding nitrile or by nucleophilic substitution on a suitable precursor such as a halogenated ethyl group attached to the phenyl ring.
Alternatively, chiral ethanamine derivatives can be coupled to the 4-(1H-imidazol-1-yl)phenyl moiety via reductive amination or amide bond formation followed by reduction.
Detailed Reaction Conditions and Optimization
Example: Imidazole Synthesis via Acetophenone and Amine Cyclization
| Parameter | Condition | Effect on Yield (%) |
|---|---|---|
| Solvent | DMSO | Required as solvent and oxidant |
| Oxidant | K2S2O8 (Potassium persulfate) | Essential for iodide oxidation |
| Ammonium salt | NH4I | Provides nitrogen source |
| Temperature | 140 °C | Optimal for 1 hour reaction |
| Reaction time | 60 minutes | Yield peaks at 77% |
| Molar ratio (acetophenone:amine:NH4I:K2S2O8) | 2:1:2:1 | Optimized for best yield |
Table 1: Optimization of reaction parameters for imidazole synthesis from acetophenone and amine
Notes on Reaction Mechanism
Iodide ions are oxidized to elemental iodine, which iodinate acetophenone to form alpha-iodoacetophenone.
This intermediate is oxidized by DMSO to benzoylformaldehyde.
Benzoylformaldehyde reacts with amines and ammonium salts to form imines, which cyclize and dehydrate to yield the imidazole ring.
Intermediates can be isolated and converted to the final product under reaction conditions.
Synthetic Route for (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine Hydrochloride
The chiral ethanamine derivative can be synthesized by nucleophilic substitution of 4-(1H-imidazol-1-yl)phenyl precursors with chiral ethanamine under reflux with bases (e.g., K2CO3) in dioxane.
Hydrochloride salt formation is achieved by treatment with HCl in dioxane or dichloromethane.
Reaction parameters such as temperature (70–90 °C), solvent polarity, and stoichiometry (amine:imidazole derivative ~1:1.2) significantly influence yield and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-(4-Imidazol-1-ylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 2-(4-Imidazol-1-ylphenyl)ethanamine is used as a building block in the synthesis of more complex organic molecules. Its imidazole ring is a versatile moiety that can participate in various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can have applications in enzyme inhibition and as therapeutic agents .
Medicine: The compound’s imidazole ring is a common structural motif in many pharmaceuticals. It is investigated for its potential use in developing new drugs with antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, 2-(4-Imidazol-1-ylphenyl)ethanamine is used in the production of polymers and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2-(4-Imidazol-1-ylphenyl)ethanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between 2-(4-Imidazol-1-ylphenyl)ethanamine and related compounds:
Key Differences and Implications
Core Heterocycle Variations
- Imidazole vs. Benzimidazole : Etazene’s benzimidazole core enhances aromaticity and planar structure, favoring interactions with opioid receptors. In contrast, the target compound’s imidazole-phenyl system may exhibit distinct binding profiles due to reduced conjugation .
- Substitution Position : 1-(5-Phenyl-1H-imidazol-2-yl)ethanamine places the phenyl group directly on the imidazole ring, altering electronic effects compared to the target compound’s para-phenyl substitution. This difference could influence metabolic stability and receptor affinity .
Functional Group Modifications
- Ethylamine Chain : Histamine (2-(1H-imidazol-4-yl)ethanamine) lacks the phenyl group present in the target compound, resulting in lower lipophilicity and shorter duration of action. The phenyl group in 2-(4-Imidazol-1-ylphenyl)ethanamine may enhance blood-brain barrier penetration .
- The target compound’s unmodified ethylamine may offer broader receptor interaction possibilities .
Pharmacological and Toxicological Insights
- Toxicity : Compounds like 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles () show substituent-dependent toxicity, suggesting electron-withdrawing groups (e.g., nitro) on the phenyl ring could mitigate adverse effects in the target compound .
- Receptor Targeting: Histamine derivatives primarily target histaminergic receptors, while Etazene’s benzimidazole core shifts activity toward opioid pathways. The target compound’s hybrid structure may exhibit dual activity or novel receptor interactions .
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